Esculin hydrate Esculin hydrate Esculin hydrate is a hydrate that is the monohydrate form of anhydrous esculin. It has a role as an antioxidant. It contains an esculin.
Brand Name: Vulcanchem
CAS No.: 66778-17-4
VCID: VC21337256
InChI: InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1
SMILES: C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Molecular Formula: C15H18O10
Molecular Weight: 358.30 g/mol

Esculin hydrate

CAS No.: 66778-17-4

Cat. No.: VC21337256

Molecular Formula: C15H18O10

Molecular Weight: 358.30 g/mol

* For research use only. Not for human or veterinary use.

Esculin hydrate - 66778-17-4

CAS No. 66778-17-4
Molecular Formula C15H18O10
Molecular Weight 358.30 g/mol
IUPAC Name 7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one;hydrate
Standard InChI InChI=1S/C15H16O9.H2O/c16-5-10-12(19)13(20)14(21)15(24-10)23-9-3-6-1-2-11(18)22-8(6)4-7(9)17;/h1-4,10,12-17,19-21H,5H2;1H2/t10-,12-,13+,14-,15-;/m1./s1
Standard InChI Key CQYPGSKIFJFVDQ-QWFKVUSTSA-N
Isomeric SMILES C1=CC(=O)OC2=CC(=C(C=C21)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.O
SMILES C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Canonical SMILES C1=CC(=O)OC2=CC(=C(C=C21)OC3C(C(C(C(O3)CO)O)O)O)O.O
Melting Point 205 °C

Chemical Structure and Properties

Esculin hydrate is characterized by a 6,7-dihydroxycoumarin structure with a glucose moiety attached at the 6-position. Its chemical identity is defined by the following parameters:

ParameterValue
Chemical FormulaC₁₅H₁₆O₉ · xH₂O
Molecular Weight340.28 g/mol
CAS Number531-75-9
IUPAC Name7-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
ChEBICHEBI:4853
PubChem CID5281417

The compound consists of two primary components: a glucose molecule and 7-hydroxycoumarin (esculetin), connected through an ester bond . This structural arrangement contributes to its biological activities and physicochemical properties.

Physical and Chemical Properties

Esculin hydrate has distinctive physical and chemical properties that influence its behavior in various applications. The key physicochemical properties are summarized in the following table:

PropertyCharacteristic
AppearanceWhite to cream powder or white needle crystals
Melting Point203-205°C
Boiling Point396.1°C (estimated)
Specific Optical Rotation-84° to -87° (20°C, c=2, dioxane/water 1:1)
Density0.791 g/mL at 20°C
Flash Point15°C
pKa7.00±0.20 (Predicted)
UV Absorptionλ max (ethanol): 334-338 nm

Regarding solubility, esculin hydrate is slightly soluble in water but dissolves more readily in hot water. It is also soluble in hot alcohol, methanol, pyridine, ethyl acetate, and acetic acid . These solubility characteristics are important considerations for its formulation in various applications.

Pharmacological Activities

Antioxidant Properties

Esculin hydrate demonstrates significant antioxidant activity through several mechanisms. It efficiently scavenges free radicals with an EC50 value of 0.141 μM in 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays . Research has shown that esculin:

  • Protects cells against DNA damage and reduces reactive oxygen species (ROS) levels

  • Enhances the activities of endogenous antioxidant enzymes including superoxide dismutase (SOD) and glutathione (GSH)

  • Reduces nitric oxide production by decreasing inducible nitric oxide synthase (iNOS) activity

  • Significantly decreases myeloperoxidase activity in inflamed tissues

In neuroblastoma SH-SY5Y cells, esculin has been observed to reduce dopamine-induced ROS overproduction, suggesting potential neuroprotective applications .

Anti-inflammatory Effects

The anti-inflammatory activity of esculin hydrate is well-documented across multiple experimental models. Studies have demonstrated that esculin inhibits inflammatory responses in various conditions including:

  • Ulcerative colitis: Alleviates symptoms by suppressing inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) expression

  • Arthritis: Attenuates inflammatory response in adjuvant-induced arthritis by inhibiting pro-inflammatory cytokines

  • Acute lung injury: Reduces neutrophil numbers and decreases expression of TNF-α, IL-1β, and IL-6 in bronchoalveolar lavage fluid of LPS-induced mice

  • Acute kidney injury: Significantly reduces the release of pro-inflammatory factors in LPS-induced models

The primary mechanism underlying esculin's anti-inflammatory activity appears to be inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which subsequently reduces the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α .

Anti-cancer Properties

Esculin hydrate has demonstrated promising anticancer activities in various experimental models. Research indicates that:

  • It inhibits the migration and invasion of nasopharyngeal carcinoma HNE-3 cells by reducing matrix metalloproteinase-2 (MMP-2) and MMP-9 protein levels

  • Increases activities of caspase-3 and caspase-9 in human A549 lung cancer cells, promoting apoptosis

  • Recent studies suggest efficacy in treating renal cell carcinoma (RCC) through inhibition of cell viability, proliferation, and migration while inducing apoptosis

  • Its mechanism of action in cancer cells includes regulation of the PI3K/Akt pathway

Other Biological Activities

Beyond its antioxidant, anti-inflammatory, and anticancer properties, esculin hydrate exhibits several other notable biological activities:

  • Antimicrobial effects: Inhibits growth of Gram-positive bacteria (Staphylococcus aureus and Enterococcus faecalis), Gram-negative bacteria (Escherichia coli, Salmonella species), and various fungi including Trichophyton species

  • Antiviral properties: Prevents and treats white spot syndrome virus infection with up to 59% increased survival rate in infected shrimps

  • Antidiabetic effects: Lowers blood glucose levels, increases food and water intake, and decreases hepatic glucose-6-phosphatase expression in diabetic models

  • Neuroprotective properties: Improves diabetic neuropathy in experimental models

  • Vasoprotective and venotonic properties: Improves capillary permeability and fragility

Applications

Pharmaceutical Applications

Esculin hydrate serves as a valuable compound in pharmaceutical development for various therapeutic purposes:

  • Formulation of anti-inflammatory medications to reduce oxidative stress in cells

  • Development of antioxidant treatments for conditions related to oxidative damage

  • Component in vasoprotective and venotonic preparations

  • Potential therapeutic agent for diabetes and related complications

  • Promising candidate for cancer treatment, particularly renal cell carcinoma

  • Treatment of cellulite through its beneficial effects on impaired microcirculation

  • Skin protectant in various dermatological preparations

Biochemical Research

In biochemical research, esculin hydrate functions as:

  • A fluorescent marker in various assays for studying cellular processes and interactions

  • A tool for investigating cellular mechanisms through its fluorescent properties

  • A model compound for studying glucoside metabolism and enzymatic hydrolysis

Food and Cosmetic Industry

Esculin hydrate contributes to the food and cosmetic industries through its:

  • Antioxidant properties that aid in food preservation and extend shelf life

  • Incorporation into skincare formulations for protective and soothing effects

  • Use in creams and lotions aimed at reducing skin irritation

  • Function as a sun-screen ingredient due to its protective properties

Microbiology

In microbiology, esculin hydrate serves essential functions:

  • Used for the isolation and identification of Enterococcus (group D streptococci)

  • Component of sporulation-inducing esculin agar for microbiological assays

  • Used in esculin uptake assays for bacterial identification

  • Specific detection of certain bacteria based on esculin hydrolysis capability

Environmental Science

Environmental applications include:

  • Assessment of the impact of pollutants in environmental systems

  • Indication of the presence of certain toxins in water systems

  • Contribution to ecological monitoring through its indicator properties

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of esculin hydrate is crucial for its therapeutic applications:

  • Oral bioavailability is notably low at approximately 0.62%

  • Can be enzymatically hydrolyzed at the 8-glucose linkage to yield esculetin (the aglycone) and glucose

  • Esculetin has significantly higher oral bioavailability (19%) compared to esculin

  • The compound can be quickly and evenly distributed throughout the body

  • Absorption half-life is approximately 1 hour, with an elimination half-life of about 20 hours

  • The first-pass effect is substantial, limiting systemic availability after oral administration

  • Metabolism studies have identified 19 metabolites (10 phase I and 9 phase II) following oral administration

Recent Research and Future Prospects

Recent research on esculin hydrate has explored several promising directions:

  • Combination therapy with erythropoietin for protection against renal ischemia/reperfusion injury, showing significant renoprotective effects

  • Investigation of its mechanism in treating renal cell carcinoma through network pharmacology and experimental validation

  • Exploration of its potential in treating osteoarthritis by suppressing the PERK-eIF2α-CHOP pathway

  • Studies on its role in liver fibrosis treatment through activation of the Nrf2/GPX4 signaling pathway

  • Investigations into its effects on colorectal cancer via endoplasmic reticulum stress-induced apoptosis and ferroptosis

Future research directions may include:

  • Development of formulation strategies to improve its low oral bioavailability

  • Further clinical studies to validate its therapeutic efficacy in human subjects

  • Exploration of structure-activity relationships to develop more potent derivatives

  • Investigation of its potential synergistic effects with other therapeutic agents

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